![molecular formula C19H30O9 B1246886 Apocynoside II](/img/structure/B1246886.png)
Apocynoside II
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Overview
Description
Apocynoside II is a natural product found in Apocynum venetum with data available.
Scientific Research Applications
Chemical Composition and Properties :
- Apocynosides I and II were isolated from roasted leaves of Apocynum venetum L., with their absolute stereostructures determined by chemical and physicochemical evidence (Murakami et al., 2001).
Pharmacological Effects :
- Apocynin, a derivative of Apocynoside II, has been studied for its effects on oxidative stress and cardiac fibrosis in angiotensin II-induced cardiac diastolic dysfunction in mice, suggesting cardioprotective effects (Yu-qiong Li et al., 2013).
- The compound also showed protective effects against acetaminophen-induced liver injury by enhancing APAP clearance, indicating potential as a natural hepatoprotective agent (Xie et al., 2016).
Biological Activities :
- Apocynin has been identified as an NADPH oxidase inhibitor, with studies indicating its role in restoring impaired endothelial-dependent responses in rats, suggesting therapeutic potential for vascular and metabolic disorders (Hayashi et al., 2005).
- Hyperoside, another compound related to Apocynoside II, isolated from Apocynum venetum leaves, showed antidepressant-like effects in cellular studies, providing insights into possible treatments for depression (Zheng et al., 2012).
Analytical Studies :
- A study developed a rapid HPLC method for the simultaneous determination of hyperoside, isoquercitrin, and eleutheroside E in Apocynum venetum L., aiding in the quality control and standardization of this herbal medicine (Shen et al., 2020).
properties
Product Name |
Apocynoside II |
---|---|
Molecular Formula |
C19H30O9 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O9/c1-10(21)4-5-19(26)11(6-12(22)7-18(19,2)3)9-27-17-16(25)15(24)14(23)13(8-20)28-17/h4-6,10,13-17,20-21,23-26H,7-9H2,1-3H3/b5-4+/t10-,13-,14-,15+,16-,17-,19-/m1/s1 |
InChI Key |
UBPXJBQKHFQSGI-FNNVBTKYSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CC(C=CC1(C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O)O |
synonyms |
apocynoside II |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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